1,1,4,7,10,10-Hexabromododecane
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Overview
Description
Hexabromododecane is a brominated flame retardant with the molecular formula C12H18Br6. It is commonly used to enhance the fire resistance of various materials, including textiles, plastics, and electronic equipment. This compound is known for its high thermal stability and effectiveness in preventing the spread of fire.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexabromododecane is typically synthesized through the bromination of dodecane. The process involves the addition of bromine to dodecane in the presence of a catalyst, such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the dodecane molecule.
Industrial Production Methods: In industrial settings, hexabromododecane is produced using a continuous bromination process. This method involves the continuous addition of bromine to a stream of dodecane, with the reaction taking place in a reactor vessel. The product is then purified through distillation and crystallization to obtain high-purity hexabromododecane.
Chemical Reactions Analysis
Types of Reactions: Hexabromododecane primarily undergoes substitution reactions due to the presence of bromine atoms. These reactions involve the replacement of bromine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Hexabromododecane reacts with nucleophiles, such as hydroxide ions or amines, under basic conditions to form substituted products.
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromic acid, to form corresponding brominated carboxylic acids.
Major Products:
Substituted Derivatives: The primary products of substitution reactions are various substituted derivatives of hexabromododecane, depending on the nucleophile used.
Brominated Carboxylic Acids: Oxidation reactions yield brominated carboxylic acids as the major products.
Scientific Research Applications
Hexabromododecane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine atoms into organic molecules, enhancing their reactivity and stability.
Biology: Researchers use hexabromododecane to study the effects of brominated compounds on biological systems, including their potential toxicity and environmental impact.
Medicine: The compound is investigated for its potential use in developing new pharmaceuticals, particularly those requiring brominated intermediates.
Industry: Hexabromododecane is widely used in the production of flame-retardant materials, including textiles, plastics, and electronic components.
Mechanism of Action
Hexabromododecane exerts its effects primarily through the release of bromine radicals when exposed to heat. These radicals interfere with the combustion process by reacting with free radicals generated during the burning of materials. This reaction effectively slows down or stops the spread of fire. The molecular targets of hexabromododecane include the free radicals involved in the combustion process, disrupting the chain reactions that sustain the fire.
Comparison with Similar Compounds
1-Bromododecane: A bromoalkane with a single bromine atom, used as an alkylating agent in organic synthesis.
Hexabromocyclododecane: Another brominated flame retardant with a cyclic structure, used in similar applications as hexabromododecane.
Uniqueness: Hexabromododecane is unique due to its linear structure and high bromine content, which provides superior flame-retardant properties compared to other brominated compounds. Its effectiveness in preventing the spread of fire and its stability under high temperatures make it a valuable compound in various industrial applications.
Properties
CAS No. |
2731-63-7 |
---|---|
Molecular Formula |
C12H20Br6 |
Molecular Weight |
643.7 g/mol |
IUPAC Name |
1,1,4,7,10,10-hexabromododecane |
InChI |
InChI=1S/C12H20Br6/c1-2-12(17,18)8-7-10(14)4-3-9(13)5-6-11(15)16/h9-11H,2-8H2,1H3 |
InChI Key |
DQYHBUIHXMLXFA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCC(CCC(CCC(Br)Br)Br)Br)(Br)Br |
Origin of Product |
United States |
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